molecular formula C14H14N2O B1267700 2-amino-N-(4-methylphenyl)benzamide CAS No. 32212-38-7

2-amino-N-(4-methylphenyl)benzamide

Cat. No. B1267700
CAS RN: 32212-38-7
M. Wt: 226.27 g/mol
InChI Key: ULNAKLMMGXHGJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-N-(4-methylphenyl)benzamide involves multiple steps, including acylation, amination, and sometimes condensation reactions. A related compound, MGCD0103, is synthesized through a detailed process that ensures the creation of a compound with selective inhibition properties for histone deacetylase (HDAC) (Zhou et al., 2008). Another synthesis process highlights the creation of a novel compound through the interaction of isatoic anhydride, primary amines, and 2-bromoacethophenone, showcasing the versatility and adaptability in synthesizing benzamide derivatives (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

Molecular structure analysis reveals the crystalline nature of these compounds, often characterized using X-ray diffraction techniques. The study of a similar compound synthesized and characterized using IR, H and C-NMR, mass spectrometry, and elemental analysis shows the detailed structural attributes, including bond distances and angles, highlighting the compound's crystalline structure (Saeed et al., 2010).

Chemical Reactions and Properties

2-amino-N-(4-methylphenyl)benzamide participates in various chemical reactions, including those leading to the synthesis of HDAC inhibitors, indicating its role in producing compounds with significant bioactivity (Frechette et al., 2008). Its chemical properties are manipulated through synthetic processes to produce derivatives with desired biological activities.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. The crystal structure and DFT calculation provide insights into the compound's stability and reactivity, offering a basis for further modifications to enhance its physical properties for specific applications (Ayoob & Hawaiz, 2023).

Chemical Properties Analysis

The chemical properties of 2-amino-N-(4-methylphenyl)benzamide derivatives are analyzed through their reactivity, interaction with other chemical entities, and potential biological activities. Studies on similar compounds reveal the importance of substituent effects on chemical reactivity and biological activity, providing insights into the design of new compounds with enhanced properties (Saeed et al., 2015).

Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Potential

2-Amino-N-(4-methylphenyl)benzamide derivatives have been explored for their potential as histone deacetylase (HDAC) inhibitors. These compounds have demonstrated selectivity for inhibiting HDACs 1-3 and 11, which play a crucial role in cancer cell proliferation and apoptosis. One such compound, MGCD0103, has shown significant antitumor activity and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008).

properties

IUPAC Name

2-amino-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNAKLMMGXHGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331318
Record name 2-amino-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-methylphenyl)benzamide

CAS RN

32212-38-7
Record name 2-amino-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Allameh, MM Heravi, MM Hashemi… - Chinese Chemical …, 2011 - Elsevier
Reaction of isatoic anhydride with aniline derivatives gave 2-amino-N-(aryl)benzamides. The latters reacted with phenylisothiocyanate in the presence of heteropolyacids in various …
Number of citations: 35 www.sciencedirect.com
R McGrory, RJ Faggyas, A Sutherland - Organic & Biomolecular …, 2021 - pubs.rsc.org
A mild and effective one-pot synthesis of 1,2,3-benzotriazin-4(3H)-ones and benzothiatriazine-1,1(2H)-dioxide analogues has been developed. The method involves the …
Number of citations: 4 pubs.rsc.org
F Marighetti, K Steggemann, M Karbaum… - …, 2015 - Wiley Online Library
We recently reported the synthesis and quantitative structure–activity relationships of a new breast cancer resistance protein (BCRP) inhibitor class. In the study presented herein, we …
DQ Shi, GL Dou, ZY Li, SN Ni, XY Li, XS Wang, H Wu… - Tetrahedron, 2007 - Elsevier
A facile synthetic method using low-valent titanium reagent (TiCl 4 /Zn system) to promote the novel reductive cyclization of 2-nitrobenzamides and triphosgene is described. …
Number of citations: 52 www.sciencedirect.com

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